Synthesis of n-type SiC nanowires with tailored doping levels
CrystEngComm Pub Date: 2013-02-15 DOI: 10.1039/C3CE00002H
Abstract
Doping of one-dimensional silicon carbide nanomaterials with tailored doping types and levels is highly required for their potential applications in functional nanodevices. In the present work, we have reported the synthesis of N-doped 3C–SiC
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Journal Name:CrystEngComm
Research Products
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CAS no.: 126840-22-0
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CAS no.: 1068-69-5